5-Methyl-2-(methylsulfonyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Beschreibung
This compound belongs to the triazolopyrimidine family, characterized by a fused triazole-pyrimidine core. The structure features a methyl group at position 5, a methylsulfonyl group at position 2, and a hydroxyl group at position 7.
Eigenschaften
IUPAC Name |
5-methyl-2-methylsulfonyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O3S/c1-4-3-5(12)11-6(8-4)9-7(10-11)15(2,13)14/h3H,1-2H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIGCTXGGJXOQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)N=C(N2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(methylsulfonyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol typically involves the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride (ZnCl2) under supercritical carbon dioxide conditions . This method is efficient and environmentally friendly, as it avoids the use of organic solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-2-(methylsulfonyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it into corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted triazolopyrimidines .
Wissenschaftliche Forschungsanwendungen
5-Methyl-2-(methylsulfonyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Methyl-2-(methylsulfonyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Variations at Position 2
The methylsulfonyl group distinguishes the target compound from analogs with other substituents:
Key Insight : The methylsulfonyl group offers a balance of polarity and electronic effects, making it advantageous for pharmaceutical applications where solubility and target binding are critical .
Substituent Variations at Position 5 and 7
Position 5 Modifications
- 5-Phenyl Derivatives :
- Example: 5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (CAS 13322-69-5)
Synthesized via condensation of 1-phenylpentane-1,3-dione with 2H-1,2,4-triazol-3-amine (92% yield) .
5-Trifluoromethyl Derivatives :
- Example: 5-Trifluoromethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (4b)
- Exhibits higher melting point (263°C) compared to methyl analogs due to CF₃’s electron-withdrawing nature.
- Demonstrated potent Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibition .
Position 7 Modifications
- 7-Chloro Derivatives :
- Example: 7-Chloro-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine (5a)
- Synthesized via POCl₃-mediated chlorination of the hydroxyl group.
Increased lipophilicity improves membrane permeability in anti-tubercular agents .
7-Alkoxy Derivatives :
- Example: 7-Ethoxy-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine
- Alkylation of the hydroxyl group enhances metabolic stability but reduces hydrogen-bonding capacity.
Biologische Aktivität
5-Methyl-2-(methylsulfonyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a synthetic compound with significant biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.
- Molecular Formula : C₇H₈N₄O₃S
- Molecular Weight : 228.23 g/mol
- CAS Number : 90000-59-2
The compound is characterized by its triazolopyrimidine structure, which contributes to its biological activities.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific kinases and enzymes involved in cellular signaling pathways.
- Modulation of Receptor Activity : It interacts with cannabinoid receptors and may influence inflammatory responses and fibrotic processes .
- Antimicrobial Properties : The compound exhibits antibacterial and antifungal activities, making it a candidate for treating infections .
Anticancer Activity
Research indicates that this compound has promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells showed reduced viability upon treatment with the compound.
- Mechanism : The compound triggers apoptosis in cancer cells through the activation of caspase pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial effects:
- Bacterial Strains : It has shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Fungal Strains : Preliminary studies indicate antifungal activity against common pathogens like Candida albicans.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Anticancer Efficacy :
- Antimicrobial Evaluation :
Data Summary
Q & A
Basic: What synthetic methodologies are effective for preparing 5-methyl-2-(methylsulfonyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol, and how are reaction conditions optimized?
Answer:
The synthesis typically involves alkylation or sulfonation of the triazolopyrimidine core. For example, describes using dichloromethane (DCM) and methanol (MeOH) gradients (e.g., 99:1 to 85:15) for purification, achieving yields up to 87% for analogous compounds. Key considerations include:
- Solvent selection : Polar aprotic solvents like DMF (used in ) facilitate nucleophilic substitution reactions.
- Temperature control : Reactions often proceed at 80–160°C, with higher temperatures accelerating cyclization (e.g., solvent-free conditions at 160°C in ).
- Purification : Gradient elution with DCM:MeOH efficiently isolates the product while minimizing impurities .
Basic: How is structural characterization of this compound performed, and what analytical techniques are prioritized?
Answer:
Structural validation relies on:
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d6 solvent in ) identify substituent positions and confirm regiochemistry. For instance, methylsulfonyl groups exhibit distinct δ 2.28–3.32 ppm shifts.
- Mass spectrometry : ESI-MS ([MH]+ peaks) confirms molecular weight (e.g., m/z 207–271 in ).
- X-ray crystallography : While not directly cited here, analogous triazolopyrimidines in use crystallography for coordination complex analysis.
Advanced techniques like IR (referenced in ) may supplement but are less critical for core characterization .
Advanced: How do substituent modifications at the 2-position (e.g., methylsulfonyl vs. methoxyethyl) influence biological activity and pharmacokinetics?
Answer:
demonstrates that 2-position substituents critically modulate Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibition. For example:
- Methylsulfonyl groups enhance target binding via sulfone-oxygen interactions, improving potency.
- Methoxyethyl chains (e.g., compound 9k ) reduce logP values, potentially enhancing solubility but requiring pharmacokinetic optimization.
Methodologically, structure-activity relationship (SAR) studies combine in vitro enzyme assays (IC50 determination) with computational docking to prioritize candidates .
Advanced: How can researchers resolve contradictions in biological data between in vitro and in vivo studies for this compound?
Answer:
Discrepancies may arise from metabolic instability or off-target effects. highlights unintended side products (e.g., compound 38 ) during synthesis, which could skew bioactivity results. Mitigation strategies include:
- Metabolic profiling : Use LC-MS to identify degradation products.
- Dose-response validation : Repeat assays with rigorously purified batches.
- Pharmacokinetic studies : Measure plasma/tissue concentrations to assess bioavailability discrepancies .
Advanced: What experimental approaches are used to study metal coordination complexes involving this compound?
Answer:
details coordination chemistry with transition metals (e.g., Cu²⁺, Ni²⁺). Methods include:
- Magnetic susceptibility measurements : To determine metal-ligand stoichiometry and geometry.
- Electronic spectroscopy : UV-Vis spectra (e.g., d-d transitions) reveal coordination environments.
- EPR spectroscopy : Useful for paramagnetic metal centers like Cu²⁺.
These studies inform applications in catalysis or metallodrug design .
Advanced: How can researchers optimize the compound’s pharmacokinetic properties for preclinical development?
Answer:
Lead optimization strategies from involve:
- LogP adjustment : Introduce polar groups (e.g., methoxyethyl) to improve solubility while retaining potency.
- Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., hydroxylation of methyl groups).
- Prodrug derivatization : Mask the 7-hydroxy group (e.g., esterification) to enhance membrane permeability, followed by enzymatic cleavage in vivo .
Advanced: What computational methods are effective for predicting the compound’s binding mode to therapeutic targets?
Answer:
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are standard. used these tools to validate PfDHODH inhibition, correlating sulfonyl group orientation with IC50 values. Key steps:
- Protein preparation : Remove crystallographic water molecules and add hydrogens.
- Grid parameterization : Focus on the target’s active site (e.g., ubiquinone-binding pocket in PfDHODH).
- Free energy calculations : MM-GBSA estimates binding affinities for SAR refinement .
Basic: What are the compound’s stability profiles under varying pH and temperature conditions?
Answer:
While direct data is limited, notes that hydrazinyl derivatives undergo oxidation under acidic conditions. For 5-methyl-2-(methylsulfonyl)-triazolopyrimidines:
- pH stability : Test in buffers (pH 1–10) via HPLC monitoring.
- Thermal stability : Use TGA/DSC to assess decomposition points (common for sulfonyl groups above 200°C).
- Light sensitivity : Store in amber vials if conjugated π-systems are present .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
